Cas no 223915-93-3 (5-(Aminomethyl)naphthalen-2-ol)

5-(Aminomethyl)naphthalen-2-ol 化学的及び物理的性質
名前と識別子
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- 5-(aminomethyl)naphthalen-2-ol
- BDBM50061315
- 1-(Aminomethyl)-6-hydroxynaphthalene
- 5-(Aminomethyl)naphthalen-2-ol
-
- インチ: 1S/C11H11NO/c12-7-9-3-1-2-8-6-10(13)4-5-11(8)9/h1-6,13H,7,12H2
- InChIKey: PFFJJFRURKJERG-UHFFFAOYSA-N
- ほほえんだ: OC1C=CC2C(C=1)=CC=CC=2CN
計算された属性
- せいみつぶんしりょう: 173.084
- どういたいしつりょう: 173.084
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 46.2
5-(Aminomethyl)naphthalen-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A219000249-500mg |
1-(Aminomethyl)-6-hydroxynaphthalene |
223915-93-3 | 98% | 500mg |
$1068.20 | 2023-09-02 | |
Alichem | A219000249-1g |
1-(Aminomethyl)-6-hydroxynaphthalene |
223915-93-3 | 98% | 1g |
$1685.00 | 2023-09-02 |
5-(Aminomethyl)naphthalen-2-ol 関連文献
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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3. Book reviews
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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6. Back matter
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7. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Mei Zhou RSC Adv., 2016,6, 113322-113326
5-(Aminomethyl)naphthalen-2-olに関する追加情報
5-(Aminomethyl)naphthalen-2-ol
The compound 5-(Aminomethyl)naphthalen-2-ol (CAS No. 223915-93-3) is a structurally unique organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its naphthalene ring system, which is a fused bicyclic aromatic structure, and the presence of an aminoethyl group attached at the 5-position and a hydroxyl group at the 2-position. The combination of these functional groups imparts unique chemical properties and reactivity, making it a valuable substrate for various synthetic transformations and applications.
Recent studies have highlighted the potential of 5-(Aminomethyl)naphthalen-2-ol as a versatile building block in drug discovery. Researchers have explored its role in the development of bioactive molecules, particularly in the context of anticancer and neuroprotective agents. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinase enzymes implicated in cancer progression. The amino group at the 5-position facilitates the formation of hydrogen bonds, which is crucial for binding to biological targets, while the hydroxyl group at the 2-position enhances solubility and bioavailability.
In addition to its pharmacological applications, 5-(Aminomethyl)naphthalen-2-ol has shown promise in materials science. Its aromatic system and functional groups make it an ideal candidate for use in the synthesis of advanced materials such as conductive polymers and organic semiconductors. A research team from Stanford University reported that incorporating this compound into polymer frameworks significantly improved electrical conductivity, paving the way for its use in flexible electronics and energy storage devices.
The synthesis of 5-(Aminomethyl)naphthalen-2-ol involves a multi-step process that typically begins with the preparation of naphthalene derivatives followed by functionalization with amino and hydroxyl groups. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and environmental impact. For example, a green chemistry approach utilizing microwave-assisted synthesis was reported in *Green Chemistry*, which significantly accelerated the reaction process while minimizing byproduct formation.
From an analytical standpoint, 5-(Aminomethyl)naphthalen-2-ol has been extensively studied using modern spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy). These studies have provided detailed insights into its molecular structure and intermolecular interactions. A collaborative study between researchers at MIT and Cambridge University utilized computational modeling to predict its electronic properties, which aligns well with experimental findings.
Looking ahead, the potential applications of 5-(Aminomethyl)naphthalen-2-ol are vast and continue to expand as new research emerges. Its role as a chiral catalyst precursor has been explored in asymmetric synthesis, offering new avenues for enantioselective reactions. Furthermore, its ability to act as a ligand in metal complexes has opened doors for applications in catalysis and sensing technologies.
In conclusion, 5-(Aminomethyl)naphthalen-2-ol (CAS No. 223915-93-3) stands out as a multifaceted compound with significant potential across diverse scientific domains. Its unique structure, combined with recent advancements in synthesis and application development, positions it as a key player in future innovations within chemistry and related fields.
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